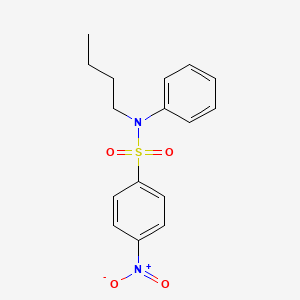

N-butyl-4-nitro-N-phenylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-butyl-4-nitro-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-2-3-13-17(14-7-5-4-6-8-14)23(21,22)16-11-9-15(10-12-16)18(19)20/h4-12H,2-3,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXICEWIFDPVOCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388098 | |

| Record name | N-butyl-4-nitro-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211675-99-9 | |

| Record name | N-Butyl-4-nitro-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211675-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-butyl-4-nitro-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-nitro-N-phenylbenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N-butylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-nitro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Reduction: The major product is N-butyl-4-amino-N-phenylbenzenesulfonamide.

Substitution: The products vary depending on the nucleophile used but generally result in the replacement of the sulfonyl group with the nucleophile.

Scientific Research Applications

Chemical Applications

Organic Synthesis:

N-butyl-4-nitro-N-phenylbenzenesulfonamide serves as a crucial reagent in organic synthesis. It is utilized as a precursor for the formation of more complex molecules, particularly in the synthesis of sulfonamide-based compounds. The presence of the nitro group enhances its reactivity, allowing for various chemical transformations such as nitration, oxidation, and reduction.

Comparison with Similar Compounds:

| Compound Name | Unique Features |

|---|---|

| N-butylbenzenesulfonamide | Lacks nitro group; less reactive |

| N-phenylbenzenesulfonamide | Lacks butyl group; affects solubility |

| 4-nitrobenzenesulfonamide | Lacks butyl and phenyl groups; different properties |

Biological Applications

Antimicrobial Properties:

Research has indicated that this compound exhibits potential antimicrobial activity. Studies have focused on its effectiveness against various bacterial strains, suggesting its possible use in developing new antimicrobial agents.

Anti-inflammatory Effects:

The compound has also been investigated for its anti-inflammatory properties. Its mechanism involves the interaction with specific biological targets, potentially leading to the modulation of inflammatory pathways.

Medicinal Applications

Drug Development:

this compound is explored in drug development, particularly in creating sulfonamide-based pharmaceuticals. The compound's unique structure allows it to interact with biological macromolecules effectively, making it a candidate for further pharmacological studies .

Case Studies:

Several case studies have documented the synthesis and biological evaluation of derivatives of this compound. For instance, modifications to the sulfonamide group have led to enhanced biological activities and improved solubility profiles, which are critical in medicinal chemistry .

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is used as an intermediate in synthesizing specialty chemicals, dyes, and pigments. Its versatility makes it a valuable component in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of N-butyl-4-nitro-N-phenylbenzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can prevent bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-butyl-4-nitro-N-phenylbenzenesulfonamide with structurally related sulfonamides, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects and Physicochemical Properties

Key structural variations in sulfonamides arise from substituents on the benzene ring and nitrogen atoms. These modifications impact molecular weight, polarity, and intermolecular interactions (e.g., hydrogen bonding, steric effects):

- Butyl Chain : The butyl group increases lipophilicity, likely improving membrane permeability but reducing aqueous solubility relative to shorter chains (e.g., ethyl in ).

- Hydrogen Bonding: Compounds with hydroxy or amino groups (e.g., ) exhibit stronger hydrogen-bonding capacity, affecting crystallinity and solubility .

Research Findings and Structural Insights

- Crystallography : Substituents significantly affect crystal packing. For example, methoxy groups in N-(4-methoxyphenyl)benzenesulfonamide induce planar conformations, while nitro groups promote twisted geometries due to steric clashes .

- Thermal Stability : Nitro-substituted sulfonamides generally exhibit higher thermal stability compared to hydroxy analogs, as seen in vs. .

- Solubility: The butyl chain in the target compound reduces aqueous solubility relative to hydroxy or amino derivatives, as observed in vs. .

Biological Activity

N-butyl-4-nitro-N-phenylbenzenesulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activity. This article reviews the compound's biological effects, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which is known for its diverse biological activities. The chemical formula is . Its structure allows it to interact with various biological targets, influencing several physiological processes.

Biological Activity Overview

1. Cardiovascular Effects:

Research has shown that certain benzenesulfonamides can affect cardiovascular parameters such as perfusion pressure and coronary resistance. In studies using isolated rat heart models, compounds similar to this compound demonstrated significant reductions in perfusion pressure, suggesting potential applications in managing cardiovascular conditions .

2. Anticancer Potential:

The compound's structural characteristics may confer anticancer properties. Studies have indicated that sulfonamide derivatives can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For example, related compounds have been shown to induce cytotoxicity in cancer cell lines and inhibit tubulin polymerization, which is critical for cancer cell division .

3. Antimicrobial Activity:

Sulfonamides are historically recognized for their antimicrobial properties, particularly against bacterial infections. The mechanism often involves inhibition of folate synthesis in bacteria, leading to growth arrest. This compound may exhibit similar activity, although specific studies are needed to confirm its efficacy against various pathogens.

Table 1: Summary of Biological Activities

Case Studies

-

Cardiovascular Study:

In a controlled experiment, isolated rat hearts were treated with this compound derivatives. Results showed a significant decrease in coronary resistance over time compared to controls, indicating a possible role in cardiovascular therapeutics . -

Anticancer Research:

A study evaluated the effects of various sulfonamide derivatives on tumor growth in vitro. This compound exhibited notable cytotoxicity against several cancer cell lines, suggesting its potential as a chemotherapeutic agent . -

Antimicrobial Efficacy:

Preliminary tests indicated that sulfonamide derivatives could inhibit the growth of certain bacterial strains. Further research is needed to establish the specific antimicrobial spectrum of this compound .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Parameters such as absorption, distribution, metabolism, and excretion (ADME) must be evaluated to predict its behavior in biological systems effectively.

Table 2: Theoretical Pharmacokinetic Parameters

| Parameter | Value/Description |

|---|---|

| Absorption | Moderate; dependent on formulation |

| Distribution | Widely distributed; potential blood-brain barrier penetration |

| Metabolism | Liver metabolism expected; phase I and II reactions |

| Excretion | Primarily renal; monitoring required |

Q & A

Q. What are the standard synthetic routes for N-butyl-4-nitro-N-phenylbenzenesulfonamide, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves sulfonylation of N-butyl-N-phenylamine with 4-nitrobenzenesulfonyl chloride under basic conditions. A two-step approach is common:

Sulfonylation : React N-butyl-N-phenylamine with 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C for 2 hours.

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol.

Yield optimization requires strict anhydrous conditions and stoichiometric control to minimize side reactions like hydrolysis of the sulfonyl chloride .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., nitro group deshielding effects at ~8.2 ppm for aromatic protons).

- X-Ray Diffraction : Single-crystal X-ray analysis resolves the sulfonamide’s conformation (e.g., S–N bond length ~1.63 Å, torsion angles between aryl rings). SHELXL software is widely used for refinement .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 377.08).

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound against enzyme targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase). The nitro group’s electron-withdrawing nature may enhance binding to Zn-containing active sites.

- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants. Compare with analogs (e.g., N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide) to identify substituent effects .

Q. How should researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) using reference inhibitors (e.g., acetazolamide for carbonic anhydrase).

- Structural Validation : Verify compound purity via HPLC and crystallography. Contradictions may arise from polymorphic forms or impurities (e.g., residual solvents affecting enzyme inhibition) .

Q. What strategies improve the thermal stability of this compound in material science applications?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (T ~250–300°C). Incorporate electron-withdrawing groups (e.g., nitro) to enhance stability.

- Co-Crystallization : Form co-crystals with polymers (e.g., polyvinylpyrrolidone) to reduce melting points and improve processability .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.